Tert-butyl ((1H-pyrazol-1-YL)((2,2,2-trifluoroacetyl)imino)methyl)carbamate
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Overview
Description
Tert-butyl ((1H-pyrazol-1-YL)((2,2,2-trifluoroacetyl)imino)methyl)carbamate is a complex organic compound that features a pyrazole ring, a trifluoroacetyl group, and a tert-butyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((1H-pyrazol-1-YL)((2,2,2-trifluoroacetyl)imino)methyl)carbamate typically involves multiple steps, starting from 1-methyl-1H-pyrazol-5-amine. The synthetic route includes nitrosation, reduction, esterification, amino group protection, and condensation steps . The overall yield of this process is approximately 59.5%.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting involves careful control of reaction conditions, such as temperature, pH, and the use of specific reagents to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ((1H-pyrazol-1-YL)((2,2,2-trifluoroacetyl)imino)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, sodium hydroxide, and various organic solvents. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidation states of the compound, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Tert-butyl ((1H-pyrazol-1-YL)((2,2,2-trifluoroacetyl)imino)methyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s unique structure makes it a valuable tool in biological studies, particularly in the study of enzyme interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl ((1H-pyrazol-1-YL)((2,2,2-trifluoroacetyl)imino)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes and proteins. The trifluoroacetyl group and pyrazole ring play crucial roles in these interactions, affecting the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl (1-oxo-1-phenylhex-5-yn-2-yl)carbamate
- tert-Butyl ((4R,5R)-1-(4-amino-1-methyl-1H-pyrazol-5-yl)-5-fluoroazepan-4-yl)carbamate
Uniqueness
Tert-butyl ((1H-pyrazol-1-YL)((2,2,2-trifluoroacetyl)imino)methyl)carbamate is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological molecules.
Properties
Molecular Formula |
C11H13F3N4O3 |
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Molecular Weight |
306.24 g/mol |
IUPAC Name |
tert-butyl (NE)-N-[pyrazol-1-yl-[(2,2,2-trifluoroacetyl)amino]methylidene]carbamate |
InChI |
InChI=1S/C11H13F3N4O3/c1-10(2,3)21-9(20)17-8(18-6-4-5-15-18)16-7(19)11(12,13)14/h4-6H,1-3H3,(H,16,17,19,20) |
InChI Key |
JLMUJVVPAITXSJ-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)/N=C(\NC(=O)C(F)(F)F)/N1C=CC=N1 |
Canonical SMILES |
CC(C)(C)OC(=O)N=C(NC(=O)C(F)(F)F)N1C=CC=N1 |
Origin of Product |
United States |
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